![molecular formula C25H24N4O5 B2627678 ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941876-61-5](/img/no-structure.png)

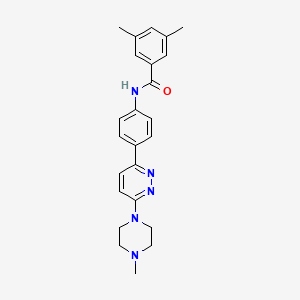

ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

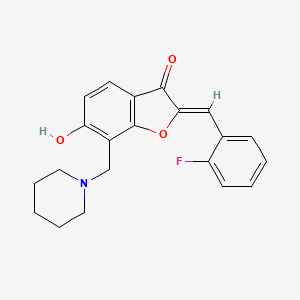

Ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

- The research by Portilla et al. (2007) investigated molecules similar to the specified compound, focusing on their hydrogen-bonded supramolecular structures in different dimensions. This study provides insights into the molecular interactions and structural composition relevant to the compound (Portilla et al., 2007).

Synthesis of Heterocyclic Systems

- Studies by Harb et al. (1989) and Selič et al. (1997) explored the synthesis of various heterocyclic systems using similar compounds. These research efforts contribute to the understanding of synthetic pathways and the potential for creating diverse chemical structures (Harb et al., 1989); (Selič et al., 1997).

Pharmacological Testing and Antiinflammatory Activity

- Abignente et al. (1992) conducted pharmacological testing on compounds similar to the specified one to evaluate their antiinflammatory activity. This study highlights the potential medicinal applications of such compounds (Abignente et al., 1992).

Synthesis of Derivatives

- Vicentini et al. (2000) and Malzogu et al. (2000) synthesized various derivatives of compounds akin to the specified one. These studies contribute to the understanding of chemical modifications and potential applications in different fields (Vicentini et al., 2000); (Malzogu et al., 2000).

Synthesis and Antimicrobial Activity

- Hassan (2013) and Desai et al. (2007) conducted research on the synthesis and antimicrobial activities of derivatives related to the specified compound. These studies provide valuable information on the potential antimicrobial properties of such compounds (Hassan, 2013); (Desai et al., 2007).

Spectroscopic and Theoretical Studies

- Koca et al. (2014) conducted spectroscopic and theoretical studies on a compound similar to the specified one, providing insights into its molecular characteristics and behavior (Koca et al., 2014).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves the condensation of 4-ethoxyaniline with ethyl 2-bromoacetate to form ethyl 2-(4-ethoxyphenyl)acetate. This intermediate is then reacted with 2-(4-oxo-5(4H)-pyrazolyl)acetic acid to form ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "Starting Materials": [ "4-ethoxyaniline", "ethyl 2-bromoacetate", "2-(4-oxo-5(4H)-pyrazolyl)acetic acid", "benzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(4-ethoxyphenyl)acetate", "4-ethoxyaniline is reacted with ethyl 2-bromoacetate in the presence of triethylamine and DMF to form ethyl 2-(4-ethoxyphenyl)acetate.", "Step 2: Synthesis of 2-(4-oxo-5(4H)-pyrazolyl)acetic acid", "Benzoic acid is reacted with hydrazine hydrate and sodium hydroxide to form 2-hydrazinobenzoic acid.", "2-Hydrazinobenzoic acid is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form ethyl 2-(1H-pyrazol-4-yl)acetate.", "Ethyl 2-(1H-pyrazol-4-yl)acetate is then reacted with sodium nitrite and hydrochloric acid to form 2-(4-oxo-5(4H)-pyrazolyl)acetic acid.", "Step 3: Synthesis of ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate", "Ethyl 2-(4-ethoxyphenyl)acetate is reacted with 2-(4-oxo-5(4H)-pyrazolyl)acetic acid in the presence of DCC and DMAP to form ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "The crude product is then purified by column chromatography using a mixture of diethyl ether and dichloromethane as the eluent.", "The final product is obtained by recrystallization from a mixture of ethyl acetate and hexanes.", "All reactions are carried out under inert atmosphere and appropriate safety precautions are taken." ] } | |

CAS RN |

941876-61-5 |

Product Name |

ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate |

Molecular Formula |

C25H24N4O5 |

Molecular Weight |

460.49 |

IUPAC Name |

ethyl 2-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C25H24N4O5/c1-3-33-18-11-9-17(10-12-18)21-15-22-24(31)28(13-14-29(22)27-21)16-23(30)26-20-8-6-5-7-19(20)25(32)34-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,30) |

InChI Key |

ZTSMLMVKTSZRDZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OCC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-2-methylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2627595.png)

![(5-Methyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2627600.png)

![({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid](/img/structure/B2627602.png)

![Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B2627605.png)

![3-[[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2627607.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627610.png)